Sodium Elimination: Zero Sodium Contribution Versus Sodium Acid Pyrophosphate in Leavening Formulations
Calcium dihydrogen diphosphate (as CAPP) contributes 0 mg sodium per 100 g of ingredient. Its closest functional analog, sodium acid pyrophosphate (SAPP), contributes approximately 21,000 mg sodium per 100 g [1]. Commercial CAPP-based leavening systems (e.g., CAL-RISE®) enable a 25–35% reduction in total sodium content of finished baked goods when substituted 1:1 for SAPP 28, without altering batter specific volume, crumb structure, or texture, as demonstrated in side-by-side yellow layer cake evaluations [2]. The sodium reduction is achieved solely by changing the leavening acid, even before reformulating salt or bicarbonate levels [2].
| Evidence Dimension | Sodium content per 100 g of leavening acid ingredient |
|---|---|
| Target Compound Data | 0 mg Na per 100 g (calcium dihydrogen diphosphate / CAPP) |
| Comparator Or Baseline | SAPP (sodium acid pyrophosphate): ~21,000 mg Na per 100 g |
| Quantified Difference | 100% sodium elimination at the ingredient level; enables 25–35% finished product sodium reduction |
| Conditions | Commercial leavening acid specifications; finished product reduction validated in yellow layer cake batter with CAL-RISE® (CAPP + MCP blend) as 1:1 SAPP 28 replacement |
Why This Matters
This enables formulators to meet sodium-reduction targets (e.g., 'low sodium' or sodium-reduced label claims) without reformulating other recipe components, maintaining both product quality and regulatory compliance.
- [1] Innophos, Inc. CAL-RISE® Application Data Sheet. Calcium content 18%, sodium 0 mg/100 g vs. SAPP 28 with ~21,000 mg Na/100 g. 2008. View Source
- [2] SupplySide Journal. Sodium-Free Leavening for Baked Goods. January 8, 2010. 20–35% sodium reduction with CAL-RISE; identical batter specific-volume and texture properties vs. SAPP 28 in yellow layer cake. View Source
